![molecular formula C17H13F2NO5 B2495235 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 1,3-benzodioxole-5-carboxylate CAS No. 1794883-77-4](/img/structure/B2495235.png)
2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 1,3-benzodioxole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of polyfluoroalkylated compounds, including those related to 1,3-benzodioxoles, often involves double Michael-addition reactions of dihydropolyfluoroalkanoates with diphenols or diols to yield high-yield compounds. This method indicates a potential pathway for synthesizing the specified compound by incorporating fluorinated groups into the benzodioxole structure (黄维垣, 刘岩松, & 吕龙, 2010).
Molecular Structure Analysis
The molecular structure of related compounds can be determined through single-crystal X-ray diffraction, as seen in studies of fluorinated dibenz[b,f][1,4]oxazepines, indicating that a similar approach could elucidate the detailed structure of 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 1,3-benzodioxole-5-carboxylate. The analysis of such structures reveals the effects of fluorination on the molecular conformation and properties (Cara L. Allaway, Martina Daly, M. Nieuwenhuyzen, & G. C. Saunders, 2002).
Chemical Reactions and Properties
Organosulfonyloxy derivatives of benziodoxoles, including those fluorinated, demonstrate how functional groups can be introduced and reacted to yield various products, highlighting the reactivity of similar benzodioxole derivatives under different conditions. The reactions often yield stable, yet reactive intermediates suitable for further functionalization (V. Zhdankin, C. Kuehl, A. Krasutsky, Jason T. Bolz, & A. J. Simonsen, 1996).
Physical Properties Analysis
The physical properties of related compounds, such as 2-[(polyfluorobenzylidene)amino]phenols and their cyclization products, are influenced by their molecular structure, including the presence of fluorinated groups. These properties include melting points, solubility, and crystalline structure, which can be pivotal for understanding the behavior of the compound under discussion (Cara L. Allaway et al., 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for further functionalization, are crucial for understanding how 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 1,3-benzodioxole-5-carboxylate behaves in synthetic pathways and its utility in broader chemical contexts. Studies on organosulfonyloxy derivatives provide insight into these aspects by detailing reactions that lead to the formation of stable yet reactive intermediates suitable for diverse synthetic applications (V. Zhdankin et al., 1996).
Wissenschaftliche Forschungsanwendungen
Prodrug Development for Neuropathic Pain Treatment
A significant application of similar compounds involves the development of prodrugs to improve pharmacokinetic profiles for neuropathic pain treatment. For instance, hydroxamate-based inhibitors of glutamate carboxypeptidase II, structurally related to the queried compound, have been modified into prodrugs to enhance oral bioavailability. One such derivative exhibited a 5-fold increase in plasma levels compared to its parent compound, showing potential as an oral therapy for neuropathic pain (Rais et al., 2017).
Synthesis and Antimicrobial Evaluation
Compounds with a similar structural framework have been synthesized and evaluated for their antimicrobial properties. A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, for example, were synthesized and showed moderate to good activities against various bacterial and fungal strains (Jadhav et al., 2017).
Antitumor Activity and Prodrug Design
Another research direction involves the exploration of amino acid prodrugs of antitumor benzothiazoles. By conjugating amino acids to the primary amine function of benzothiazoles, researchers have developed water-soluble, chemically stable prodrugs that show promise in treating various cancers, including breast and ovarian cancer (Bradshaw et al., 2002).
Antibacterial Activity of Azetidinones
The synthesis and biological activity evaluation of azetidinones, related to the queried compound through their benzothiazole core, have also been studied. These compounds demonstrated good antibacterial activity against several microorganisms, highlighting their potential in developing new antibacterial agents (Chavan & Pai, 2007).
Safety And Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions. Without more information on this specific compound, it’s difficult to provide detailed safety and hazard information .
Zukünftige Richtungen
The study of new and complex organic compounds like this one is a vibrant field of research in chemistry. These compounds can have applications in various fields, including drug discovery, materials science, and chemical biology. Future research could involve exploring the properties of this compound, developing methods for its synthesis, and investigating its potential applications .
Eigenschaften
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO5/c18-12-3-1-11(13(19)6-12)7-20-16(21)8-23-17(22)10-2-4-14-15(5-10)25-9-24-14/h1-6H,7-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPXIZWYQDQTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OCC(=O)NCC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 2H-1,3-benzodioxole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2495152.png)
![2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid](/img/structure/B2495154.png)
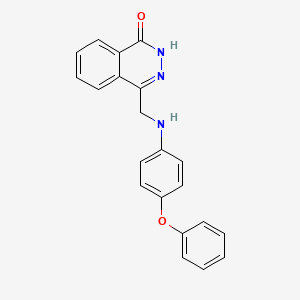
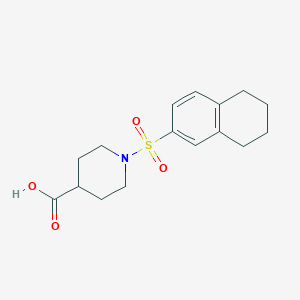
![(2Z,4E)-4-[(dimethylamino)methylidene]pent-2-enedinitrile](/img/structure/B2495159.png)
![4-[7-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazin-6-yl]pyridine](/img/structure/B2495160.png)
![2-ethoxy-1H-benzo[d]imidazole](/img/structure/B2495161.png)
![3-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2495162.png)
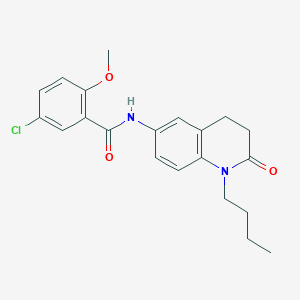
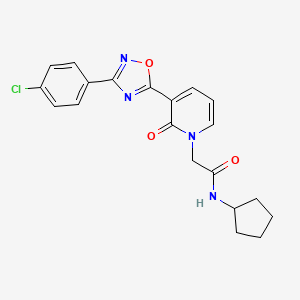
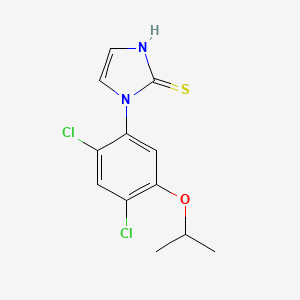
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethoxy)phenyl]acetonitrile](/img/structure/B2495172.png)
![tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B2495173.png)
